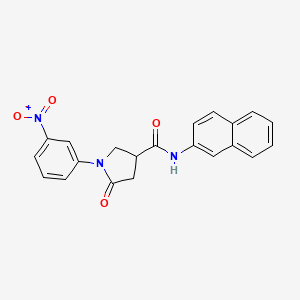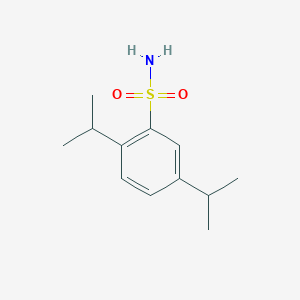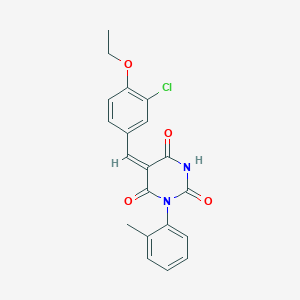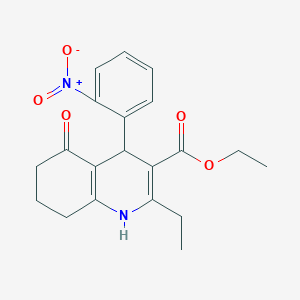
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as NPPC, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of pyrrolidinecarboxamide derivatives and has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition has been suggested to have potential benefits for the treatment of type 2 diabetes. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of DPP-IV activity. This inhibition results in increased levels of the hormone glucagon-like peptide-1 (GLP-1), which plays a role in the regulation of glucose metabolism. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition may contribute to the anti-inflammatory and anti-tumor properties of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in various experimental models. For example, it has been shown to increase insulin secretion and improve glucose tolerance in diabetic rats. Additionally, N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. These effects suggest that N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide may have potential therapeutic applications in the treatment of diabetes and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research. However, one limitation of using N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide-based therapies for the treatment of diabetes and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential interactions with other molecules. Finally, the synthesis and purification methods for N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide could be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-naphthylamine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with pyrrolidine-2,5-dione to obtain N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. This synthesis method has been described in detail in several scientific publications and has been used to produce N-2-naphthyl-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide for research purposes.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-11-16(13-23(20)18-6-3-7-19(12-18)24(27)28)21(26)22-17-9-8-14-4-1-2-5-15(14)10-17/h1-10,12,16H,11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQCCAMHLVMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5064870.png)
![2-(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5064871.png)

![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)



![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
![N-cyclopentyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5064919.png)
![1-benzyl-3-chloro-4-[(4-chlorobenzyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5064923.png)